molecular formula C21H14N2S B11941823 10H-Phenothiazine, 10-(2-quinolinyl)- CAS No. 89480-04-6

10H-Phenothiazine, 10-(2-quinolinyl)-

Cat. No.: B11941823
CAS No.: 89480-04-6
M. Wt: 326.4 g/mol
InChI Key: SLFWORKAOZBCPQ-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(2-quinolinyl)-: is a heterocyclic compound that combines the structural features of phenothiazine and quinolineThe molecular formula of 10H-Phenothiazine, 10-(2-quinolinyl)- is C21H14N2S, and it has a molecular weight of 326.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-quinolinyl)- typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the phenothiazine core . The reaction conditions often involve the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 10H-Phenothiazine, 10-(2-quinolinyl)- may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Scientific Research Applications

Chemistry: In chemistry, 10H-Phenothiazine, 10-(2-quinolinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for easy functionalization, making it valuable in the development of new materials and catalysts .

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .

Medicine: In medicine, derivatives of 10H-Phenothiazine, 10-(2-quinolinyl)- have been investigated for their therapeutic properties, including anticancer and antimicrobial activities. These compounds have shown promise in preclinical studies and are being explored for potential drug development .

Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(2-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 10H-Phenothiazine, 10-(2-quinolinyl)- stands out due to the presence of the quinoline moiety, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications compared to other phenothiazine derivatives .

Properties

CAS No.

89480-04-6

Molecular Formula

C21H14N2S

Molecular Weight

326.4 g/mol

IUPAC Name

10-quinolin-2-ylphenothiazine

InChI

InChI=1S/C21H14N2S/c1-2-8-16-15(7-1)13-14-21(22-16)23-17-9-3-5-11-19(17)24-20-12-6-4-10-18(20)23/h1-14H

InChI Key

SLFWORKAOZBCPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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